Methanandamide
Overview
Description
Mechanism of Action
Target of Action
Methanandamide (AM-356) is a synthetically created stable chiral analog of anandamide . Its primary targets are the cannabinoid receptors , specifically the CB1 receptors , which are part of the central nervous system . These receptors are found in different organisms such as mammals, fish, and certain invertebrates .
Mode of Action
This compound interacts with its targets, the CB1 receptors, causing a variety of effects. For instance, it has been observed to decrease outward potassium ion (K+) currents in rat mesenteric myocytes . This effect is similar to that observed in smooth muscle cells from the rat aorta .
Biochemical Pathways
This compound’s action affects several biochemical pathways. It has been linked to the activation of type 1 vanilloid (TRPV1) receptors on primary afferent perivascular nerves, stimulating the release of calcitonin gene-related peptide (CGRP) . Additionally, it has been associated with the cytochrome P450 pathway, contributing to this compound-induced vasorelaxation in rat aorta .
Pharmacokinetics
It is known that this compound is a stable analog of anandamide, suggesting it may have improved metabolic stability .
Result of Action
The action of this compound results in various molecular and cellular effects. For example, it has been shown to relax and hyperpolarize intact mesenteric vessels by releasing CGRP from perivascular nerves . This suggests that this compound may have potent vasodilatory actions in a variety of vascular preparations .
Biochemical Analysis
Biochemical Properties
Methanandamide has been observed to act on the cannabinoid receptors, particularly CB1 receptors . This interaction plays a significant role in various biochemical reactions. The compound’s effects have been linked to the cytochrome P450 pathway, contributing to its vasorelaxation properties in rat aorta .
Cellular Effects
This compound has been shown to have various effects on different types of cells. For instance, it has been observed to decrease outward K+ currents in smooth muscle cells of small mesenteric arteries . In high fat diet-induced obese mice, this compound only inhibited gastric vagal afferent responses to tension .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with cannabinoid receptors. Specifically, it acts on CB1 receptors, which are part of the central nervous system . This interaction influences various cellular and molecular processes, including enzyme activation or inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, in high fat diet-induced obese mice, this compound only inhibited gastric vagal afferent responses to tension . This suggests that the compound’s effects may change over time, possibly due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in squirrel monkeys, this compound has been observed to serve as a reinforcer of drug-taking behavior . The specific effects can depend on the dosage, with potential threshold effects and possible toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been linked to the cytochrome P450 pathway, which contributes to its vasorelaxation effects in rat aorta . This could also include interactions with enzymes or cofactors, as well as potential effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. While specific transporters or binding proteins have not been identified, the compound’s interaction with cannabinoid receptors suggests that it may be distributed in areas where these receptors are present .
Subcellular Localization
Given its interaction with cannabinoid receptors, it is likely that the compound is localized in areas where these receptors are present
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanandamide is synthesized through a series of chemical reactions starting from arachidonic acid. The process involves the conversion of arachidonic acid to arachidonyl chloride, which is then reacted with ®-1-hydroxy-2-propylamine to form this compound .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar chemical reactions as in the laboratory preparation. The process is optimized for higher yield and purity, ensuring that the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Methanandamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding epoxides and hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its saturated analogs.
Substitution: this compound can undergo substitution reactions, particularly at the amide and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated analogs of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methanandamide has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving cannabinoid receptors.
Biology: Investigated for its effects on various biological systems, including the central nervous system.
Medicine: Explored for its potential therapeutic effects in conditions such as pain, inflammation, and neurodegenerative diseases.
Industry: Utilized in the development of cannabinoid-based pharmaceuticals and research tools
Comparison with Similar Compounds
- Anandamide
- 2-Arachidonoylglycerol
- Tetrahydrocannabinol
- Cannabidiol
Methanandamide’s unique properties, such as its higher potency and metabolic stability, make it a valuable compound in scientific research and potential therapeutic applications.
Properties
CAS No. |
157182-49-5 |
---|---|
Molecular Formula |
C23H39NO2 |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(26)24-22(2)21-25/h7-8,10-11,13-14,16-17,22,25H,3-6,9,12,15,18-21H2,1-2H3,(H,24,26)/t22-/m1/s1 |
InChI Key |
SQKRUBZPTNJQEM-JOCHJYFZSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO |
Isomeric SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)N[C@H](C)CO |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)CO |
Appearance |
Assay:≥98%A solution in ethanol |
Synonyms |
[R-(all-Z)]-N-(2-Hydroxy-1-methylethyl)-5,8,11,14-eicosatetraenamide; _x000B_(5Z,8Z,11Z,14Z)-N-[(1R)-2-Hydroxy-1-methylethyl]-5,8,11,14-eicosatetraenamide; AM 356 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Methanandamide primarily interacts with cannabinoid receptors, specifically the CB1 receptor. [, , , , , ] This interaction typically leads to the inhibition of adenylate cyclase activity, reducing intracellular cyclic AMP (cAMP). [] Downstream effects of this interaction are diverse and include:
- Inhibition of neurotransmitter release: this compound, through CB1 receptor activation, can inhibit the release of neurotransmitters such as glutamate, GABA, and acetylcholine in the brain, contributing to its effects on cognition, memory, and motor function. []
- Modulation of ion channels: this compound can influence the activity of various ion channels, including calcium and potassium channels, which contributes to its effects on neuronal excitability, smooth muscle contraction, and other physiological processes. [, , ]
- Activation of intracellular signaling pathways: this compound binding to CB1 receptors can trigger various intracellular signaling pathways, such as mitogen-activated protein kinase (MAPK) pathways, involved in gene expression, cell proliferation, and inflammation. [, ]
A:
A: Research indicates that modifications to the structure of this compound can significantly impact its activity, potency, and selectivity for cannabinoid receptors. [, , ]
- Chirality: The (R)-enantiomer of this compound exhibits higher affinity for the CB1 receptor compared to the (S)-enantiomer. []
- Metabolic Stability: The presence of the methyl group in this compound, compared to Anandamide, increases its metabolic stability by providing resistance to hydrolysis by fatty acid amide hydrolase (FAAH). [, , ]
- Head Group Modifications: Structural modifications to the ethanolamide headgroup of this compound can alter its CB1 receptor affinity and functional activity. []
- Encapsulation in nanoparticles: This approach can protect this compound from degradation and enhance its delivery to target tissues. []
- Use of cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with this compound, improving its solubility and stability in aqueous solutions. []
- Lipid-based formulations: Incorporating this compound into liposomes or other lipid-based carriers can improve its solubility and facilitate its transport across biological membranes. []
A:
- In vitro: this compound has demonstrated efficacy in various cell-based assays. For example, it can inhibit the production of pro-inflammatory cytokines like IL-6, IL-8, and MCP-1 in human periodontal ligament cells stimulated with Porphyromonas gingivalis lipopolysaccharide. [] It can also induce capacitation in bull spermatozoa through the activation of CB1 and TRPV1 receptors. []
A: Data on the toxicity and safety profile of this compound is currently limited. While acute administration of this compound in animals has been shown to produce cannabinoid-like effects, including hypothermia, hypokinesia, and antinociception, detailed information on potential long-term effects is lacking. [] More comprehensive toxicological studies are needed to assess its safety profile thoroughly. []
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